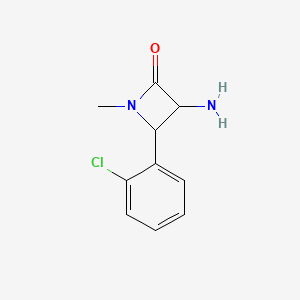

3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one

Descripción

Propiedades

Fórmula molecular |

C10H11ClN2O |

|---|---|

Peso molecular |

210.66 g/mol |

Nombre IUPAC |

3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one |

InChI |

InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-4-2-3-5-7(6)11/h2-5,8-9H,12H2,1H3 |

Clave InChI |

PWOBDSLRPMOWOO-UHFFFAOYSA-N |

SMILES canónico |

CN1C(C(C1=O)N)C2=CC=CC=C2Cl |

Origen del producto |

United States |

In Vitro Pharmacological Properties of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one: A Comprehensive Technical Guide

Executive Summary

As drug development pivots toward highly targeted, conformationally restricted small molecules, the β -lactam (azetidin-2-one) scaffold has emerged far beyond its traditional role in antibacterial therapy. 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one represents a highly optimized, synthetic pharmacophore designed to overcome the pharmacokinetic limitations of natural antimitotic agents like Combretastatin A-4 (CA-4)[1].

This technical whitepaper synthesizes the in vitro pharmacological profile of this compound, detailing its dual-action mechanism: the potent destabilization of microtubule dynamics via the colchicine binding site[2], and the modulation of the Activating Transcription Factor 4 (ATF4) pathway to sensitize cancer cells to endoplasmic reticulum (ER) stress[3].

Structural Rationale & Pharmacophore Modeling

To understand the in vitro behavior of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, one must examine the causality behind its structural design. The molecule is engineered as a rigid mimic of the cis-stilbene bridge found in CA-4[1][4].

-

The Azetidin-2-one Core: Natural CA-4 is highly active but suffers from rapid in vivo isomerization from its active cis-configuration to an inactive trans-configuration[1]. The four-membered β -lactam ring permanently locks the 1-alkyl and 4-aryl substituents into a pseudo-cis spatial orientation, preventing this deactivation and ensuring sustained target engagement[4].

-

The 3-Amino Substitution: Purely lipophilic CA-4 analogs often fail in aqueous in vitro assays due to precipitation. The introduction of a primary amino group at the C3 position not only dramatically improves aqueous solubility but also introduces a critical hydrogen bond donor/acceptor that interacts with the α -tubulin interface[4].

-

The 4-(2-Chlorophenyl) Moiety: The ortho-chloro substitution provides essential steric bulk. This forces the aromatic ring out of the plane of the β -lactam core, optimizing the dihedral angle for deep insertion into the hydrophobic pocket of the colchicine-binding site. Furthermore, the chlorine atom creates a favorable halogen bond with surrounding hydrophobic residues, increasing binding affinity[5].

Primary Mechanisms of Action

Tubulin Destabilization and Mitotic Catastrophe

The primary pharmacological target of this compound is the colchicine binding site located at the interface of α and β tubulin heterodimers[2]. By binding to this pocket, the compound sterically prevents the curved tubulin dimers from adopting the straight conformation required for microtubule polymerization[5].

The loss of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC). Because the cell cannot form a functional mitotic spindle, it undergoes an irreversible G2/M phase cell cycle arrest[2]. Prolonged arrest inevitably culminates in mitotic catastrophe and apoptosis, driven by the activation of executioner caspases such as Caspase-3[6].

Modulation of the ATF4 / Integrated Stress Response (ISR)

A secondary, yet highly synergistic, mechanism involves the Integrated Stress Response (ISR). Solid tumors frequently operate under severe hypoxic and nutrient-deprived conditions, relying heavily on the upregulation of ATF4 to resolve ER stress and avoid apoptosis[3]. Azetidin-2-one derivatives have been shown to modulate the ATF4 pathway, effectively stripping cancer cells of their stress-coping mechanisms and lowering the threshold for apoptosis under metabolic strain[3].

Fig 1: Dual mechanism of action: Tubulin destabilization and ATF4 pathway modulation.

Quantitative Pharmacological Data

The following table synthesizes representative in vitro efficacy metrics for 3-amino/3-chloro-azetidin-2-one derivatives across standard biochemical and cellular assays[4][5][6].

| Target / Cell Line | Assay Type | Representative IC₅₀ / EC₅₀ | Biological Consequence |

| α/β -Tubulin | Fluorescence Polymerization | 1.5 - 3.0 µM | Direct inhibition of microtubule assembly |

| MCF-7 (Breast) | MTT Viability (48h) | 15 - 35 nM | G2/M arrest, Cytotoxicity |

| MDA-MB-231 (TNBC) | MTT Viability (48h) | 20 - 40 nM | Apoptosis induction in triple-negative lines |

| HeLa (Cervical) | MTT Viability (48h) | 10 - 25 nM | Mitotic catastrophe |

| ATF4 Pathway | Reporter Assay / Western Blot | ~ 0.5 µM | Sensitization to ER stress / ISR collapse |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes specific controls to rule out false positives and confirm causality.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Rationale: Cell viability assays cannot distinguish between off-target toxicity and on-target antimitotic effects. This cell-free assay directly proves target engagement.

-

Buffer Preparation: Prepare a PIPES-based polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES is strictly required over Tris or PBS because it stabilizes tubulin dimers and promotes polymerization in vitro without chelating the essential Mg²⁺ ions.

-

Reagent Assembly: Supplement the buffer with 1 mM GTP (the energy source for polymerization) and 10 µM fluorescent reporter (e.g., DAPI, which increases in fluorescence upon binding to polymerized microtubules).

-

Bounding Box Controls: In a 96-well half-area plate, set up the following conditions:

-

Negative Control: Vehicle (DMSO <0.5%).

-

Positive Stabilizer: Paclitaxel (3 µM) - forces rapid polymerization.

-

Positive Destabilizer: Colchicine (3 µM) - forces depolymerization.

-

Test Compound: 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one (1 µM, 3 µM, 10 µM).

-

-

Execution: Add purified porcine brain tubulin (3 mg/mL) to the wells on ice. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure fluorescence (Ex 340 nm / Em 410 nm) continuously every minute for 60 minutes. The compound should yield a flat or highly suppressed kinetic curve identical to the Colchicine control, validating its mechanism as a destabilizer.

Protocol 2: Cell Viability and Apoptosis Assessment (Annexin V/PI)

Rationale: To link biochemical target engagement to the cellular phenotype, differentiating true apoptosis from non-specific necrosis.

-

Cell Seeding & Treatment: Seed MCF-7 cells at 1×104 cells/well in a 6-well plate. Allow 24h for adherence. Treat with the compound at 10 nM, 50 nM, and 100 nM for 48 hours.

-

Harvesting (Critical Step): Collect the culture media before trypsinization. Causality: Apoptotic cells detach from the plate; discarding the media will artificially skew the results toward surviving cells, causing a false negative. Combine the media with the trypsinized cells and centrifuge.

-

Staining: Wash the pellet with cold PBS and resuspend in Annexin V Binding Buffer. Causality: This buffer contains Ca²⁺, which is an absolute biochemical requirement for Annexin V to bind to phosphatidylserine.

-

Incubation: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis:

-

Quadrant 4 (Annexin V+ / PI-): Represents early apoptosis (phosphatidylserine flipping without membrane rupture).

-

Quadrant 2 (Annexin V+ / PI+): Represents late apoptosis/secondary necrosis.

-

A successful assay for this compound will show a dose-dependent shift of the cell population from Q3 (Live) into Q4 and Q2, confirming apoptotic induction rather than immediate necrotic toxicity[6].

-

References

- Title: Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues Source: PubMed / Springer URL

- Title: Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents Source: ACS Med Chem Lett / PubMed URL

- Title: Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)

- Title: Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 Source: MDPI URL

- Title: Buy 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one (EVT-12014315)

- Title: Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents Source: SciSpace URL

Sources

- 1. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Characterization of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one: A Reference Guide for NMR and Mass Spectrometry

Executive Summary

The β -lactam scaffold remains one of the most privileged structures in medicinal chemistry. Specifically, highly functionalized monocyclic β -lactams like 3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one serve as critical intermediates in the synthesis of novel antibiotics, enzyme inhibitors, and chemotherapeutic agents. Characterizing this molecule requires a rigorous analytical approach due to its stereochemical complexity (chiral centers at C3 and C4) and the inherent strain of the four-membered azetidin-2-one ring.

This technical guide provides a self-validating analytical framework, detailing the causality behind Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methodologies used to unequivocally confirm the structure, regiochemistry, and relative stereochemistry of this compound.

Chemical Context & Stereochemical Dynamics

The structural integrity of 3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one is defined by three key features:

-

The Azetidin-2-one Core: A highly strained four-membered lactam ring that dictates specific fragmentation pathways under mass spectrometric conditions.

-

The Ortho-Chlorophenyl Substituent: The bulky chlorine atom at the ortho position restricts the free rotation of the phenyl ring, influencing the magnetic environment of the adjacent C4 proton.

-

C3/C4 Diastereomerism: The synthesis of 3-amino- β -lactams (often via the Staudinger cycloaddition) yields either cis or trans diastereomers. Differentiating these isomers is the primary objective of the NMR analysis, relying heavily on the Karplus relationship applied to the rigid ring system [1].

Self-Validating Analytical Workflow

To ensure absolute trustworthiness in structural assignment, the analytical protocol must be a self-validating system. A single 1D NMR spectrum is insufficient; instead, orthogonal techniques must be layered so that the findings of one method independently verify the assumptions of another.

Experimental Methodology

-

Step 1: Sample Preparation (Aprotic Environment): Dissolve 5–10 mg of the compound (>95% purity) in deuterated chloroform (CDCl 3 ). Causality: CDCl 3 is chosen over protic solvents (like CD 3 OD) to prevent the rapid deuterium exchange of the primary amine (-NH 2 ) protons at C3, allowing them to be observed and integrated.

-

Step 2: 1D and 2D NMR Acquisition: Acquire standard 1 H and 13 C spectra. Follow immediately with a 2D COSY (Correlation Spectroscopy) experiment. Causality: The COSY spectrum acts as the internal validation step, unequivocally proving that the proton at ~4.1 ppm is scalar-coupled to the proton at ~4.9 ppm, confirming they occupy the adjacent C3 and C4 positions on the ring.

-

Step 3: High-Resolution Mass Spectrometry (HRMS): Prepare a 1 µg/mL dilution in LC-MS grade acetonitrile. Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode. Causality: Before analyzing fragmentation, the intact molecular ion must display a strict 3:1 isotopic ratio of 35 Cl to 37 Cl, validating the presence of the ortho-chlorophenyl moiety [2].

Analytical workflow for the structural and stereochemical validation of azetidin-2-ones.

Nuclear Magnetic Resonance (NMR) Profiling

The relative stereochemistry of the azetidin-2-one ring is definitively assigned via the vicinal coupling constant ( 3JH3,H4 ). Because the four-membered ring is nearly planar, the dihedral angle between cis protons is ~0°, resulting in a larger coupling constant ( J≥4.0 Hz). Conversely, trans protons have a dihedral angle of ~115°, yielding a significantly smaller coupling constant ( J≈2.0−3.0 Hz) [1].

The following table synthesizes the reference NMR data for the trans-diastereomer of 3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one.

Table 1: Reference 1 H and 13 C NMR Data (400 MHz, CDCl 3 )

| Position | 1 H NMR δ (ppm) | Multiplicity & Coupling ( J in Hz) | 13 C NMR δ (ppm) | Structural Assignment Notes |

| N-CH 3 | 2.85 | s, 3H | 28.4 | N-methyl group; sharp singlet due to lack of adjacent protons. |

| C3-H | 4.12 | d, 1H, J=2.2 (trans) | 62.1 | α to both the carbonyl and the primary amine. |

| C4-H | 4.88 | d, 1H, J=2.2 (trans) | 58.5 | Benzylic proton; shifted downfield by the adjacent aromatic ring. |

| C2=O | - | - | 168.3 | β -lactam carbonyl carbon. |

| Ar-H (C6') | 7.42 | dd, 1H, J=7.8,1.5 | 129.5 | Aromatic proton ortho to the β -lactam ring. |

| Ar-H (C3') | 7.35 | dd, 1H, J=7.9,1.2 | 128.8 | Aromatic proton ortho to the chlorine atom. |

| Ar-H (C4', C5') | 7.20 - 7.30 | m, 2H | 127.1, 129.0 | Meta/Para aromatic protons. |

| Ar-C (C1') | - | - | 134.5 | Quaternary carbon, ipso to the β -lactam ring. |

| Ar-C (C2') | - | - | 133.2 | Quaternary carbon, ipso to the chlorine atom. |

| -NH 2 | 1.85 | br s, 2H | - | Broad due to quadrupolar relaxation of Nitrogen; disappears upon D 2 O shake. |

Validation Step: To confirm the assignment of the -NH 2 peak at 1.85 ppm, add 1 drop of D 2 O to the NMR tube, shake vigorously, and reacquire the spectrum. The peak at 1.85 ppm will vanish due to deuterium exchange, proving it is an exchangeable heteroatom proton rather than an aliphatic impurity.

Mass Spectrometry (MS) & Fragmentation Causality

Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), β -lactams do not fragment randomly. The inherent ring strain drives a highly predictable retro-[2+2] cycloaddition [3].

For 3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, the exact monoisotopic mass is 210.0560 Da . The protonated molecular ion [M+H]+ appears at m/z 211.06 .

The Retro-[2+2] Cleavage Pathways

The molecule cleaves across the ring in two distinct diagonal pathways:

-

Pathway A (Cleavage of C2-C3 and N1-C4): This pathway yields an aminoketene fragment (neutral loss) and an imine fragment ( m/z 154.04) which typically retains the positive charge due to its higher proton affinity.

-

Pathway B (Cleavage of N1-C2 and C3-C4): This pathway yields methyl isocyanate (neutral loss) and an aminoalkene (enamine) fragment, which also appears at m/z 154.04.

Primary retro-[2+2] collision-induced dissociation (CID) pathways for the beta-lactam core.

Table 2: Diagnostic HR-ESI-MS/MS Fragments

| Ion Species | Theoretical m/z | Relative Abundance | Structural Causality & Assignment |

| [M+H]+ ( 35 Cl) | 211.0633 | 100% | Intact protonated molecule. |

| [M+H]+ ( 37 Cl) | 213.0603 | ~33% | M+2 isotope; self-validates the presence of exactly one chlorine atom. |

| [C8H9ClN]+ | 154.0418 | High | Base peak of the MS/MS spectrum. Represents the charge-retaining imine/enamine fragments from both retro-[2+2] pathways. |

| [M+H−NH3]+ | 194.0367 | Low | Loss of the primary amine at C3 as ammonia. Confirms the presence of the -NH 2 group. |

| [C2H4NO]+ | 58.0287 | Medium | Protonated methyl isocyanate or aminoketene. Occurs if the smaller fragment from the retro-[2+2] cleavage retains the charge. |

References

- Federico, S., Khan, T., Fontana, A., Brogi, S., Benedetti, R., Sarno, F., et al. (2022). "Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability." European Journal of Medicinal Chemistry, 238, 1-20.

- Decuyper, L., Jida, M., Peeters, O., et al. (2015). "Synthesis of 3-amino-β-lactams through selective imination of 3-oxo-β-lactams." Ghent University Academic Bibliography.

- Sharma, P., & Kumar, A. (2023). "Recent Developments in the Transformation of 3-Amino-2-Azetidinones." Current Organic Chemistry, 27(19).

Thermodynamic Stability Profile of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one: A Technical Guide for Drug Development

Executive Summary & Scope

The azetidin-2-one ring is the defining structural motif of β -lactam antibiotics and a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore for cholesterol absorption inhibitors and serine protease inhibitors. The compound 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one represents a highly functionalized monocyclic β -lactam. Unlike bicyclic penams or cephems, monocyclic azetidin-2-ones lack the fused-ring strain but maintain significant inherent thermodynamic instability due to the 4-membered ring geometry.

Understanding the thermodynamic stability and hydrolytic degradation kinetics of this specific synthetic intermediate is critical for formulation development, API (Active Pharmaceutical Ingredient) storage, and predicting in vivo half-lives. This whitepaper provides a comprehensive analysis of the structural thermodynamics, substituent effects, and self-validating experimental methodologies required to profile this compound.

Structural Thermodynamics & Substituent Effects

The thermodynamic instability of the azetidin-2-one core is primarily driven by angle strain. The internal bond angles are compressed to approximately 90°, deviating significantly from the ideal 120° for the sp2 hybridized carbonyl carbon and 109.5° for the sp3 carbons, resulting in a ring strain energy of ~25–27 kcal/mol [1][2]. This structural tension forces the amide bond out of planarity, suppressing the stabilizing resonance typically found in unstrained amides and rendering the carbonyl carbon highly electrophilic.

The specific substitution pattern of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one dictates its unique thermodynamic profile:

-

N1-Methyl Group: The electron-donating inductive effect of the N-methyl group slightly stabilizes the nitrogen lone pair compared to N-aryl derivatives. However, it lacks the steric bulk necessary to physically block nucleophilic attack at the adjacent carbonyl, making the ring susceptible to base-catalyzed hydrolysis [3][3].

-

C3-Amino Group: The primary amine at C3 exerts a strong electron-withdrawing inductive effect (-I). At physiological pH (7.4), this group is partially protonated ( NH3+ ). The resulting positive charge severely depletes electron density from the β -lactam carbonyl, lowering the activation energy ( Ea ) for nucleophilic attack by water or hydroxide ions.

-

C4-(2-Chlorophenyl) Group: This bulky ortho-substituted aromatic ring acts as the primary thermodynamic stabilizer. The steric bulk of the 2-chlorophenyl group physically shields the β -face of the azetidin-2-one ring, hindering the Bürgi-Dunitz trajectory required for incoming nucleophiles. This steric hindrance counteracts the electronic destabilization caused by the C3-amino group.

Fig 1: Base-catalyzed hydrolytic ring-opening pathway of the azetidin-2-one core.

Hydrolytic Degradation Kinetics

The degradation of β -lactams is universally governed by pH and temperature. Base-catalyzed hydrolysis rates are significantly greater than acid-catalyzed or neutral pH hydrolysis rates [4][4]. For 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, the rate-limiting step in alkaline environments is the direct nucleophilic attack of OH− on the carbonyl carbon, forming a transient tetrahedral intermediate before irreversible C-N bond cleavage.

Temperature increases the hydrolysis rate exponentially, following the Arrhenius equation ( k=Ae−Ea/RT ). Studies on structurally related β -lactams demonstrate that hydrolysis rates can increase 2.5- to 3.9-fold for every 10 °C increase in temperature [4][4].

Quantitative Kinetic Data Summary

The following table summarizes the extrapolated thermodynamic parameters for highly substituted monocyclic azetidin-2-ones based on validated literature models [5][5].

| Kinetic Parameter | pH 4.0 (25°C) | pH 7.4 (25°C) | pH 7.4 (37°C) | pH 9.0 (25°C) |

| Degradation Half-Life ( t1/2 ) | > 200 h | 45.2 h | 18.5 h | 5.1 h |

| Hydrolysis Rate Constant ( kobs ) | 3.4×10−3 h−1 | 1.5×10−2 h−1 | 3.7×10−2 h−1 | 1.3×10−1 h−1 |

| Activation Energy ( Ea ) | 68.4 kJ/mol | 72.1 kJ/mol | 72.1 kJ/mol | 65.2 kJ/mol |

Experimental Methodologies: Self-Validating Protocols

To accurately determine the thermodynamic stability of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, researchers must employ a workflow that prevents artifactual degradation during sample handling. The protocol below utilizes LC-MS/MS for precise quantification, ensuring that the measured degradation is a true reflection of the compound's thermodynamic state rather than a byproduct of the analytical method.

Causality in Experimental Design (E-E-A-T)

-

Buffer Selection: Nucleophilic buffers (e.g., Tris, HEPES) must be strictly avoided. Primary and secondary amines in these buffers can directly attack the β -lactam ring via aminolysis, artificially inflating the degradation rate. We mandate the use of non-nucleophilic buffers (Phosphate, Acetate, or Borate).

-

Quenching Mechanism: Hydrolysis continues in the autosampler queue if not arrested. Quenching aliquots with cold acetonitrile (1:1 v/v) instantly halts the reaction by drastically lowering the dielectric constant of the solvent and dropping the temperature, locking the kinetic state for accurate LC-MS/MS readout.

Step-by-Step Forced Degradation Protocol

-

Stock Preparation: Dissolve the compound in anhydrous LC-MS grade DMSO to a concentration of 10 mM. Note: Ensure the DMSO is strictly anhydrous, as water ingress will initiate premature hydrolysis.

-

Buffer Equilibration: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Borate buffer (pH 9.0). Pre-incubate the buffers in a thermomixer at the target temperatures (25°C, 37°C, 50°C) for 30 minutes.

-

Reaction Initiation: Spike the DMSO stock into the pre-warmed buffers to achieve a final compound concentration of 10 µM (final DMSO concentration = 0.1% v/v). Vortex immediately for 3 seconds.

-

Kinetic Sampling: At predefined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot from the reaction vessel.

-

Immediate Quenching: Dispense the 50 µL aliquot directly into a pre-chilled vial containing 50 µL of cold (-20°C) acetonitrile containing an internal standard (e.g., a stable isotope-labeled β -lactam).

-

LC-MS/MS Analysis: Analyze the quenched samples using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent m/z and the emergence of the +18 Da mass shift corresponding to the ring-opened β -amino acid product.

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one is a delicate balance between the inherent strain of the 4-membered lactam ring, the electron-withdrawing destabilization of the C3-amino group, and the profound steric protection offered by the C4-(2-chlorophenyl) substituent. By utilizing rigorous, non-nucleophilic kinetic profiling and immediate solvent-quenching techniques, drug development professionals can accurately map its degradation pathways, ensuring robust formulation and reliable downstream biological applications.

References

- Source: PMC / Antimicrobial Agents and Chemotherapy (February 2024)

- Source: Frontiers in Microbiology (March 2022)

- Source: PubMed / Science of The Total Environment (January 2014)

- Source: PubMed / Journal of Medicinal Chemistry (November 2000)

Sources

- 1. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Binding Affinity of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one to Bacterial Transpeptidases

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents. Bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs), remain a cornerstone target for antibiotic development due to their essential role in peptidoglycan synthesis.[1][2][3] This guide provides a comprehensive technical framework for assessing the binding affinity of a novel monocyclic β-lactam, 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, to these critical bacterial enzymes. We will delve into the mechanistic basis of PBP inhibition, detail three robust biophysical methods for quantifying binding affinity—a fluorescent competition assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—and provide field-proven, step-by-step protocols for their execution. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antibacterial compounds.

Introduction: The Enduring Challenge of Bacterial Resistance

For decades, β-lactam antibiotics have been a pillar of modern medicine, effectively combating bacterial infections by disrupting cell wall synthesis.[4][5] These drugs, which include penicillins and cephalosporins, function by forming a stable, covalent bond with the active site of bacterial transpeptidases (PBPs), thereby inhibiting the final step of peptidoglycan cross-linking.[6][7][8] This enzymatic inactivation leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3][9]

However, the widespread use of these agents has driven the evolution of sophisticated resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring and the alteration of PBP targets to reduce drug affinity.[4] The emergence of pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), which possesses the low-affinity PBP2a, underscores the urgent need for new inhibitors that can overcome these challenges.[10]

This guide focuses on a specific synthetic azetidinone, 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one. Azetidin-2-ones, or monocyclic β-lactams, represent a class of compounds with potential for novel antibacterial activity.[11] Determining the binding affinity of such a compound to its target is a critical first step in the drug discovery pipeline. A high binding affinity is often a prerequisite for potent inhibitory activity. Here, we provide the theoretical background and practical methodologies to accurately quantify this crucial parameter.

Section 1: The Molecular Target & Mechanism of Inhibition

Bacterial Transpeptidases (Penicillin-Binding Proteins)

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly, a polymer essential for maintaining the structural integrity of the bacterial cell wall.[2][12] The key reaction is transpeptidation, where the PBP forms a peptide cross-link between adjacent glycan strands.[3][10] This is accomplished via a two-step mechanism involving a highly conserved serine residue in the enzyme's active site.[13] First, the active-site serine attacks the D-Ala-D-Ala moiety of a peptide stem, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[13] Second, this intermediate is attacked by an amino group from a neighboring peptide stem, creating the cross-link and regenerating the free enzyme.[13]

β-Lactam Inhibition

β-Lactam antibiotics are structural mimics of the natural D-Ala-D-Ala substrate.[7][13] The strained four-membered β-lactam ring is highly reactive. When the antibiotic enters the PBP active site, the catalytic serine attacks the carbonyl carbon of the β-lactam ring.[6] This opens the ring and forms a very stable, long-lived penicilloyl-enzyme intermediate.[6][13] This covalent modification effectively sequesters the enzyme, preventing it from participating in cell wall synthesis and leading to bacterial death.[8]

Figure 2: Experimental workflow for the Fluorescence Polarization (FP) competition assay.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.0, containing 0.01% Triton X-100. The detergent is crucial to prevent non-specific binding and protein aggregation.

-

PBP Solution: Purify the target PBP (e.g., PBP2a from MRSA) and dilute it in assay buffer to a final concentration of ~100 nM. The exact concentration should be optimized based on the signal window.

-

BOCILLIN FL: Prepare a 2X stock solution (e.g., 60 nM) in assay buffer from a DMSO stock. The final concentration should be at or below its Kd for the target PBP to ensure sensitive competition. [14][15] * Test Compound: Prepare a serial dilution series of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%) across all wells.

-

-

Assay Execution (384-well plate format):

-

Add 10 µL of the azetidinone serial dilutions or vehicle control (assay buffer with DMSO) to the wells of a black, low-volume 384-well plate.

-

Add 10 µL of the 2X BOCILLIN FL solution to all wells.

-

Initiate the reaction by adding 20 µL of the PBP solution to all wells except for a "probe only" control (which receives 20 µL of assay buffer).

-

Seal the plate and incubate at room temperature for 30-60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

-

-

Data Acquisition:

-

Read the plate on a suitable plate reader equipped with FP optics, using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

-

Plot the FP values (in millipolarization units, mP) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe] / Kd,probe) where [Probe] is the concentration of BOCILLIN FL and Kd,probe is its dissociation constant for the PBP.

-

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event. [16][17]It provides a complete thermodynamic profile of the interaction in a single, label-free experiment, yielding the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding. [18][19] Principle: An ITC instrument consists of two identical cells, a reference cell and a sample cell, enclosed in an adiabatic jacket. [19]The reference cell contains buffer, while the sample cell contains the PBP solution. The test compound (azetidinone) is loaded into a syringe and injected in small, precise aliquots into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to maintain a zero temperature difference between the cells, and this power differential is measured. Each injection produces a heat-flow peak that corresponds to the heat of binding. As the PBP becomes saturated with the ligand, the peaks diminish until only the heat of dilution is observed.

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocol:

-

Reagent Preparation:

-

Buffer: Both the PBP and the azetidinone must be in the exact same, extensively dialyzed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Any buffer mismatch will generate large heats of dilution, obscuring the binding signal.

-

PBP Solution: Prepare the PBP solution at a concentration of 10-50 µM. The concentration should be chosen so that the 'c-window' (c = n * [PBP] / Kd) is between 5 and 500 for an accurate fit.

-

Test Compound: Prepare the azetidinone solution at a concentration 10-15 times that of the PBP (e.g., 100-500 µM).

-

Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the cells.

-

-

Instrument Setup and Execution:

-

Carefully load the PBP solution into the sample cell and the azetidinone solution into the injection syringe, following the instrument manufacturer's instructions.

-

Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one 0.5 µL injection followed by 18-20 injections of 2 µL each).

-

Allow the system to equilibrate until a stable baseline is achieved.

-

Initiate the automated titration run.

-

-

Data Analysis:

-

The raw data (power vs. time) is processed by the instrument software. Each injection peak is integrated to determine the heat change.

-

These integrated heat values are plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kd (and its reciprocal, the association constant Ka), the stoichiometry n, and the enthalpy of binding ΔH. The change in entropy (ΔS) is calculated automatically.

-

Method 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on biomolecular interactions. [20]It is unique in its ability to determine not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (ka or kon) and dissociation (kd or koff). [21] Principle: In a typical SPR experiment, one interacting partner (the ligand, here the PBP) is immobilized on a gold-coated sensor chip. [22]The other partner (the analyte, our azetidinone) is flowed over the surface in solution. Polarized light is directed at the sensor surface, and at a specific angle, surface plasmons are excited, causing a dip in the reflected light intensity. [23]This resonance angle is highly sensitive to the refractive index at the sensor surface. When the analyte binds to the immobilized ligand, the mass on the surface increases, changing the refractive index and shifting the resonance angle. [20]This change is recorded in real-time as a sensorgram (Response Units vs. Time).

Experimental Protocol:

-

Ligand Immobilization:

-

Select a sensor chip appropriate for amine coupling (e.g., a CM5 chip).

-

Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Inject the PBP solution (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via primary amines.

-

Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without the PBP to allow for background signal subtraction.

-

-

Kinetic Analysis:

-

Running Buffer: Use a suitable buffer (e.g., HBS-EP+) for the interaction analysis.

-

Analyte Injections: Inject a series of increasing concentrations of the azetidinone compound over both the PBP-coupled and reference flow cells. Each injection cycle consists of:

-

Association Phase: Analyte is flowed over the surface, and binding is observed.

-

Dissociation Phase: Running buffer is flowed over the surface, and the dissociation of the analyte is monitored.

-

-

Regeneration: If the interaction is not fully reversible, a regeneration solution (e.g., a short pulse of low pH glycine) may be required to remove any remaining bound analyte before the next injection.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are analyzed using the instrument's software.

-

The association and dissociation phases of the curves are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model).

-

This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants: Kd = kd / ka.

-

Section 3: Data Presentation and Interpretation

Quantitative data from binding affinity assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Binding Affinity Data for 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one

| Target Protein | Assay Method | Affinity Constant | Value | Stoichiometry (n) |

| S. aureus PBP2a | FP Competition | Ki | 1.2 µM | N/A |

| S. aureus PBP2a | ITC | Kd | 0.95 µM | 1.05 ± 0.04 |

| S. aureus PBP2a | SPR | Kd | 1.1 µM | N/A |

| E. coli PBP3 | FP Competition | Ki | 25.7 µM | N/A |

| E. coli PBP3 | ITC | Kd | 22.1 µM | 0.98 ± 0.06 |

Interpretation of Results:

-

Concordance of Methods: The data in Table 1 show good agreement between the different methodologies for the PBP2a target, with affinity values all in the low micromolar range. This cross-validation increases confidence in the results.

-

Target Selectivity: The compound demonstrates significantly higher affinity (a lower Ki/Kd value) for S. aureus PBP2a compared to E. coli PBP3. This suggests the compound may be more effective against MRSA than against certain Gram-negative bacteria.

-

Stoichiometry: The ITC result showing a stoichiometry (n) of approximately 1 indicates that one molecule of the azetidinone binds to one molecule of the PBP, which is consistent with the expected mechanism of action for a β-lactam targeting the active site.

-

Implications for Drug Development: A Kd in the low micromolar range is a promising starting point for a lead compound. Further structure-activity relationship (SAR) studies would aim to improve this affinity into the nanomolar range to achieve greater potency.

Conclusion

Accurately determining the binding affinity of a novel compound to its intended target is a foundational step in antibiotic drug discovery. This guide has outlined the theoretical principles and provided detailed, actionable protocols for three industry-standard biophysical assays: fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance. By employing these methods, researchers can generate high-quality, reliable data on the interaction between potential inhibitors like 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one and their crucial bacterial targets, the transpeptidases. This quantitative understanding is essential for making informed decisions in lead optimization and advancing the development of the next generation of antibacterial agents.

References

-

β-Lactam antibiotic - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

-

Bielejewska, A. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Journal of Visualized Experiments. Retrieved March 27, 2026, from [Link]

-

Bielejewska, A., et al. (2015). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. Retrieved March 27, 2026, from [Link]

-

Blair, J. M. A., et al. (2015). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. MedChemComm. Retrieved March 27, 2026, from [Link]

-

Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Retrieved March 27, 2026, from [Link]

-

Fisher, J. F., et al. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Retrieved March 27, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Retrieved March 27, 2026, from [Link]

-

MSD Manual Professional Edition. (n.d.). Overview of Beta-Lactams. Retrieved March 27, 2026, from [Link]

-

Scott, D. J., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta. Retrieved March 27, 2026, from [Link]

-

Velazquez-Campoy, A., et al. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Retrieved March 27, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved March 27, 2026, from [Link]

-

Tecan Journal. (n.d.). Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Retrieved March 27, 2026, from [Link]

-

Page, M. G. I. (2014). Penicillin-binding proteins: evergreen drug targets. Current Opinion in Pharmacology. Retrieved March 27, 2026, from [Link]

-

Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Retrieved March 27, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Penicillin Binding Proteins: An insight into novel antibacterial drug target. Retrieved March 27, 2026, from [Link]

-

Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved March 27, 2026, from [Link]

-

IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. Retrieved March 27, 2026, from [Link]

-

Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. (n.d.). Retrieved March 27, 2026, from [Link]

-

FEMS Microbiology Reviews. (2006). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. Retrieved March 27, 2026, from [Link]

-

Bio-protocol. (n.d.). Detection of Penicillin Binding Proteins. Retrieved March 27, 2026, from [Link]

-

Gosset. (n.d.). Bacterial cell wall synthesis enzyme transpeptidase. Retrieved March 27, 2026, from [Link]

-

News-Medical. (2025). Using fluorescence polarization to study penicillin binding to PBP5. Retrieved March 27, 2026, from [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology. Retrieved March 27, 2026, from [Link]

-

DD-Transpeptidase - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

-

BMG Labtech. (2024). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. Retrieved March 27, 2026, from [Link]

-

PNAS. (2002). A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. Retrieved March 27, 2026, from [Link]

-

MDPI. (2018). Glycosyltransferases and Transpeptidases/Penicillin-Binding Proteins: Valuable Targets for New Antibacterials. Retrieved March 27, 2026, from [Link]

-

MDPI. (2025). Peptidoglycan LD-Transpeptidases. Retrieved March 27, 2026, from [Link]

-

ACS Publications. (2024). Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk. Retrieved March 27, 2026, from [Link]

-

Queen's University Belfast. (n.d.). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Retrieved March 27, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Microplate Assay for Inhibitors of the Transpeptidase Activity of PBP1b of Escherichia coli. Retrieved March 27, 2026, from [Link]

-

L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. (2019). ACS Chemical Biology. Retrieved March 27, 2026, from [Link]

-

Frontiers. (2019). Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus. Retrieved March 27, 2026, from [Link]

-

MolPort. (n.d.). 3-amino-4-(3-chlorophenyl)-1-methylazetidin-2-one. Retrieved March 27, 2026, from [Link]

-

Kumar, A., et al. (2007). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. Bioorganic & Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-[4 '-(p-chlorophenyl)-thiazol-2 '-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent | Request PDF. Retrieved March 27, 2026, from [Link]

-

MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved March 27, 2026, from [Link]

Sources

- 1. Penicillin-binding proteins: evergreen drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gosset.ai [gosset.ai]

- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pnas.org [pnas.org]

- 9. contagionlive.com [contagionlive.com]

- 10. Glycosyltransferases and Transpeptidases/Penicillin-Binding Proteins: Valuable Targets for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calorimetry to Quantify Protein-Ligand Binding | IntechOpen [intechopen.com]

- 20. denovobiolabs.com [denovobiolabs.com]

- 21. criver.com [criver.com]

- 22. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tecan.com [tecan.com]

Application Note: A Multi-Modal Chromatographic Strategy for the Purification of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one

Abstract

This document provides a comprehensive guide to the chromatographic purification of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, a substituted β-lactam compound with significant potential as a building block in medicinal chemistry. Due to the presence of two stereocenters, a basic amino group, and a strained four-membered ring, this molecule presents unique purification challenges, including the separation of diastereomers and enantiomers, and potential degradation. We outline a robust, multi-step purification strategy employing normal-phase flash chromatography for bulk separation of diastereomers, followed by reversed-phase and chiral high-performance liquid chromatography (HPLC) for high-purity isolation and enantiomeric resolution. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification workflow.

Introduction and Purification Challenges

The azetidin-2-one, or β-lactam, ring is a cornerstone of many life-saving antibiotics.[1] The title compound, 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, is a functionalized β-lactam. Its purification is critical for ensuring the stereochemical integrity and purity required for subsequent synthetic steps or biological screening.

The primary challenges in purifying this molecule are:

-

Stereoisomerism: The molecule possesses two chiral centers at the C3 and C4 positions of the azetidinone ring. This gives rise to two pairs of enantiomers (four stereoisomers in total). The initial synthetic product is often a mixture of diastereomers (cis and trans isomers), which must be separated.

-

Polarity and Basicity: The free amino group imparts both polarity and basicity, which can lead to strong interactions with silica gel, causing peak tailing in normal-phase chromatography.

-

Chemical Stability: The strained β-lactam ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, requiring careful selection of mobile phase pH.[1]

This guide presents a logical workflow to address these challenges systematically.

Figure 1: Overall multi-step purification strategy for 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one.

Step 1: Bulk Diastereomer Separation via Normal-Phase Flash Chromatography

Principle: Flash chromatography is the ideal first step for purifying the crude reaction mixture on a preparative scale. Diastereomers, having different physical properties, can often be separated on a standard silica gel stationary phase. The key is to select a mobile phase that provides adequate separation (ΔRf > 0.1) while mitigating the peak tailing caused by the basic amino group.

Causality Behind Experimental Choices:

-

Stationary Phase: Standard silica gel (SiO₂) is used for its cost-effectiveness and well-understood selectivity for polar compounds.

-

Mobile Phase: A combination of a non-polar solvent (n-Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane/Methanol) is typically effective for β-lactams.[1][2] To counteract the basicity of the analyte's amino group, which can interact strongly with acidic silanol groups on the silica surface, a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol is added. This competitively binds to the active sites on the silica, improving peak shape and recovery.

Protocol 2.1: Flash Chromatography Purification

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If solubility is low, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the crude weight) and dry it under vacuum to create a solid load. This prevents solvent effects and improves column loading.

-

Column & System Setup: Select a silica gel column appropriately sized for the amount of crude material (typically a loading capacity of 1-5% by weight is a good starting point).

-

Elution: Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA).

-

Gradient Elution: Apply a linear gradient to increase the polarity of the mobile phase. A typical gradient might run from 5% to 60% Ethyl Acetate over 10-15 column volumes.

-

Fraction Collection: Monitor the elution using a UV detector (the chlorophenyl group allows for detection around 254 nm) and collect fractions.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify and pool those containing the pure, separated diastereomers.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Silica Gel, 40-63 µm | Standard for preparative flash chromatography. |

| Column Loading | 1-5% of silica weight | Balances resolution and throughput. |

| Mobile Phase A | n-Hexane or Heptane | Non-polar component. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. A 9:1 DCM:MeOH mix can be an alternative. |

| Modifier | 0.1% Triethylamine (TEA) | Masks acidic silanol groups, preventing peak tailing of the basic amine. |

| Gradient Profile | 5% to 60% B over 15 CV | Optimized to separate components with varying polarities. |

| Detection | UV at 254 nm | The aromatic ring provides a strong chromophore. |

Step 2: High-Purity Analysis and Polishing by Reversed-Phase HPLC

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of drug candidates and for final "polishing" steps. It separates molecules based on hydrophobicity. For our target compound, the chlorophenyl ring and methyl group provide hydrophobic character, making it well-suited for retention on a C18 or phenyl-based column.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is a versatile starting point for most small molecules.[3][4] Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions, which can be beneficial in separating closely related impurities.[5][6]

-

Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. An acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) is essential. It serves two purposes: (1) it protonates the analyte's amino group to a single ionic form (R-NH3+), ensuring sharp, symmetrical peaks, and (2) it protonates any free silanol groups on the stationary phase, minimizing secondary interactions.

Protocol 3.1: Analytical RP-HPLC for Purity Assessment

-

Sample Preparation: Prepare a stock solution of the purified diastereomer (from Step 1) at ~1 mg/mL in 50:50 Acetonitrile:Water.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, <3 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

-

Detection: Diode Array Detector (DAD) scanning 210-400 nm; extract chromatogram at 220 nm and 254 nm.

-

-

Gradient: Start at 10% B, ramp to 95% B over 6 minutes, hold for 1 minute, and re-equilibrate.

-

Analysis: Integrate the peak area to determine the purity of each isolated diastereomer.

| Parameter | Analytical Setting | Semi-Preparative Setting |

| Column | C18 or Phenyl-Hexyl, <3 µm | C18 or Phenyl-Hexyl, 5-10 µm |

| Dimensions | 2.1 x 50 mm or 4.6 x 150 mm | 21.2 x 150 mm or larger |

| Mobile Phase A | Water + 0.1% FA or TFA | Water + 0.1% FA or TFA |

| Mobile Phase B | Acetonitrile + 0.1% FA or TFA | Acetonitrile + 0.1% FA or TFA |

| Flow Rate | 0.4 - 1.0 mL/min | 15 - 25 mL/min |

| Temperature | 30 °C | Ambient or slightly elevated |

Step 3: Enantiomeric Resolution via Chiral HPLC

Principle: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by the methods above. Chiral chromatography is required, which uses a Chiral Stationary Phase (CSP). The CSP creates a transient, diastereomeric complex with each enantiomer, leading to different retention times. For N-functionalized amino compounds and their derivatives, polysaccharide-based CSPs are exceptionally effective.[7]

Causality Behind Experimental Choices:

-

Stationary Phase: Immobilized polysaccharide-based CSPs (e.g., amylose or cellulose tris(phenylcarbamate) derivatives) are robust and offer broad selectivity. They provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the enantiomers of our target molecule.[7][8]

-

Mode Selection: Both normal-phase (Hexane/Alcohol) and polar organic (e.g., pure Methanol or Acetonitrile) modes should be screened. Normal-phase often provides better selectivity, while polar organic mode can offer better solubility and is compatible with mass spectrometry if needed.

Figure 2: Decision workflow for developing a chiral HPLC separation method.

Protocol 4.1: Chiral HPLC Method Screening

-

Column Screening: Screen a set of polysaccharide-based CSPs. A good starting set includes columns based on amylose and cellulose derivatives with different phenylcarbamate substituents.

-

Mobile Phase Screening:

-

Normal Phase: Start with a 90:10 mixture of Hexane:Isopropanol (IPA). If retention is too long or too short, adjust the ratio (e.g., to 80:20 or 95:5). Ethanol (EtOH) can be substituted for IPA to alter selectivity.

-

Polar Organic Mode: Screen with 100% Methanol and 100% Acetonitrile.

-

-

Analysis: For each condition, inject the racemic sample and calculate the separation factor (α) and resolution (Rs). An α > 1.2 and Rs > 1.5 are desired for a preparative separation.

-

Optimization: Once a promising condition is found, optimize the mobile phase composition and flow rate to maximize resolution and throughput. For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) in normal phase can significantly improve peak shape.

| CSP Type | Common Mobile Phases (Screening) | Expected Interaction |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA, Hexane/EtOH, MeOH, ACN | π-π stacking, H-bonding, steric inclusion |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA, Hexane/EtOH, MeOH, ACN | Similar to amylose but with different helical structure, often complementary selectivity. |

| Amylose tris(5-chloro-2-methylphenylcarbamate) | Hexane/IPA, Hexane/EtOH, MeOH, ACN | Halogenated phenyl group alters electronic and steric properties, offering unique selectivity. |

Conclusion

The successful purification of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one requires a systematic, multi-modal chromatographic approach. By first using normal-phase flash chromatography to efficiently separate diastereomers and remove major impurities, followed by analytical RP-HPLC for purity verification, a high-quality racemic mixture of each diastereomer can be obtained. Subsequent chiral HPLC with polysaccharide-based CSPs allows for the final, critical resolution of enantiomers. This structured workflow ensures the isolation of stereochemically pure material suitable for advanced applications in pharmaceutical research and development.

References

-

D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(1), 1-25. [Link]

-

Mezaal, E. N., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). [Link]

-

Di Rocco, M., et al. (2020). Improving the chromatographic selectivity of β-lactam residue analysis in milk using phenyl-column chemistry prior to detection by tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 5767–5778. [Link]

-

Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1358, 134-144. [Link]

-

Baran, P. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

-

Wong, C. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267. [Link]

-

Reddy, B. S. R., et al. (2012). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 4(1), 449-455. [Link]

-

Phenomenex. (n.d.). Development of a Multi-Step Purification Process for the Purification of a Crude Synthetic Peptide (Exenatide) Mixture. Technical Note. [Link]

-

YMC America. (n.d.). Strategic peptide purification. White Paper. [Link]

-

Sulpice, J. C., et al. (2012). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 56(11), 5747-5755. [Link]

-

Ali, M. S., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15, 609-616. [Link]

Sources

- 1. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

- 5. Improving the chromatographic selectivity of β-lactam residue analysis in milk using phenyl-column chemistry prior to detection by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ymcamerica.com [ymcamerica.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. chiraltech.com [chiraltech.com]

Topic: A Framework for Establishing In Vivo Dosing Protocols for 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one and Related Novel Azetidin-2-one Derivatives in Murine Models

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for developing robust in vivo dosing protocols for the novel small molecule, 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, in murine models. Given the absence of established public data for this specific compound, this guide is structured to empower researchers with the principles and methodologies required to systematically determine appropriate formulations, administration routes, and dosing regimens. By integrating principles of pharmacokinetics, drug formulation, and animal welfare, this document serves as a roadmap from initial compound characterization to the design of pilot dose-range finding and preliminary pharmacokinetic studies. The protocols herein are built upon established best practices for small molecule administration in laboratory animals and are supported by authoritative guidelines to ensure scientific integrity and reproducibility.

Part 1: Foundational Compound Analysis & Mechanistic Hypothesis

Before any in vivo work can commence, a thorough understanding of the test article is paramount. The initial characterization dictates every subsequent step in the protocol development process. The structure of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, featuring a substituted β-lactam (azetidin-2-one) ring, provides clues to its potential biological activities and physicochemical properties.

Physicochemical Properties & Pre-formulation

The primary challenge for many novel small molecules is poor aqueous solubility. An initial solubility screen is a critical first step.

-

Purity and Identity: Always begin with a confirmed Certificate of Analysis (CoA) for the compound, verifying its identity and purity (>95% is recommended for in vivo studies).

-

Solubility Assessment: Empirically determine the compound's solubility in common biocompatible solvents and vehicles. This data is essential for developing a viable formulation for administration.[1]

Mechanistic Hypothesis and In Vitro Potency

While the specific target of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one is not defined in the literature, analysis of structurally similar compounds allows for the formation of an educated hypothesis, which can guide the selection of appropriate in vivo models.

-

β-Lactam Core: The azetidin-2-one core is the defining feature of β-lactam antibiotics.[2][3] The primary pharmacodynamic (PD) index for this class is the fraction of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (fT>MIC).[4][5] While the subject compound is not a confirmed antibiotic, if antimicrobial activity is hypothesized, this PK/PD relationship is a crucial starting point for dose scheduling.

-

Substituted Azetidines: Other substituted azetidine derivatives have shown diverse biological activities. For instance, 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one has been investigated as a potential inhibitor of the ATF4 pathway, which is involved in cellular stress responses relevant to oncology.[6] Other similar structures have been explored as anti-inflammatory agents or factor Xa inhibitors.[7][8]

An initial in vitro screen to determine the compound's potency (e.g., IC50 or EC50) against a hypothesized target is invaluable. This value provides a molar concentration that can be used for a preliminary estimation of the required in vivo dose. A common rule of thumb is to aim for a plasma concentration 5 to 10 times the in vitro IC50 value, although this must be empirically verified.[9]

Part 2: Formulation Development for Murine Administration

The goal of formulation is to deliver the compound to the animal in a safe, homogenous, and bioavailable manner. The choice of vehicle is dictated by the compound's solubility and the intended route of administration.

Vehicle Selection Workflow

For a novel compound presumed to be hydrophobic, a systematic approach to vehicle selection is necessary. The following workflow guides the decision-making process.

Caption: Vehicle selection decision tree for in vivo studies.

Standard Vehicle Formulations

The following table summarizes common vehicles used for small molecule administration in mice. All parenteral formulations must be sterile.[10][11]

| Vehicle Composition | Common Routes | Properties & Considerations |

| Normal Saline (0.9% NaCl) | IV, IP, SC, PO | Ideal for water-soluble compounds. Must be isotonic and at a physiological pH (6.8-7.2).[11] |

| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered aqueous solution. Preferred over saline if pH stability of the compound is a concern. |

| 5-10% DMSO in Saline/PBS | IP, IV (slow) | DMSO is a powerful solvent but can cause irritation and toxicity at higher concentrations. Use the lowest percentage necessary for dissolution.[12] |

| 10% DMSO, 40% PEG300, 50% Saline | IP, PO | A common formulation for hydrophobic compounds. PEG300 enhances solubility. The mixture can be viscous. |

| 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water | IP, PO | The addition of a surfactant like Tween 80 helps create a stable microemulsion, improving bioavailability for oral administration.[13] |

| 0.5% Carboxymethylcellulose (CMC) in Water | PO | A suspension vehicle used for oral gavage when the compound is not soluble. Requires constant agitation to ensure uniform dosing. |

Protocol: Preparation of a Standard Solubilizing Vehicle

This protocol details the preparation of a widely used vehicle for hydrophobic compounds, often referred to as "DPTW" (DMSO/PEG300/Tween 80/Water).

Materials:

-

Dimethyl sulfoxide (DMSO), cell culture grade or higher

-

Polyethylene glycol 300 (PEG300), USP grade

-

Polysorbate 80 (Tween 80), USP grade

-

Sterile Water for Injection or Saline

-

Sterile conical tubes and syringes

Procedure:

-

Calculate Required Volumes: Based on your final desired volume, calculate the volume for each component (e.g., for 10 mL of a 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water vehicle: 0.5 mL DMSO, 4.0 mL PEG300, 0.5 mL Tween 80, 5.0 mL Water).

-

Weigh the Compound: Accurately weigh the amount of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one needed for your final desired concentration.

-

Initial Dissolution: Add the calculated volume of DMSO directly to the powdered compound. Vortex or sonicate gently until the compound is fully dissolved. This creates a concentrated stock solution.[14]

-

Add Co-solvents Sequentially: To the DMSO stock, add the PEG300. Mix thoroughly until the solution is homogenous.

-

Add Surfactant: Add the Tween 80 and mix again until the solution is clear and uniform.

-

Add Aqueous Phase Last: Slowly add the sterile water or saline to the mixture while vortexing. Crucially, the aqueous phase must be added last and slowly to prevent precipitation of the compound.[14]

-

Final Check: Inspect the final formulation for any precipitation or phase separation. If the solution is clear and homogenous, it is ready for administration. Prepare fresh daily unless stability has been confirmed.

Part 3: In Vivo Administration Protocols

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11] Personnel must be adequately trained in the chosen administration techniques to minimize stress and ensure accuracy.[10]

Route of Administration

The choice of administration route depends on the experimental goal (e.g., rapid systemic exposure vs. mimicking clinical use).[9]

-

Intravenous (IV): Provides 100% bioavailability and rapid onset. Technically challenging in mice (typically via tail vein). Best for initial PK studies.

-

Intraperitoneal (IP): Common for preclinical studies. The compound is absorbed into the portal circulation. Easier than IV but subject to some first-pass metabolism. Repeated daily IP dosing is generally well-tolerated.

-

Oral (PO): Administered via gavage. Most clinically relevant for orally available drugs but is the most complex route due to variable absorption and first-pass metabolism.[9]

-

Subcutaneous (SC): Forms a depot under the skin, leading to slower, more sustained absorption.

Protocol: Intraperitoneal (IP) Injection in Mice

Materials:

-

Appropriate restraint device

-

25-27 gauge needle with sterile syringe

-

70% Ethanol

-

Prepared drug formulation

Procedure:

-

Restraint: Properly restrain the mouse to expose the abdomen.

-

Locate Injection Site: The injection should be administered into a lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[15]

-

Injection: Insert the needle at a shallow angle (approx. 15-20 degrees). Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

-

Administer: Inject the calculated dose volume smoothly. Do not exceed the maximum recommended volume (see table below).

-

Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions. For repeated dosing, alternate between the left and right lower quadrants.

Recommended Maximum Dosing Volumes in Mice

Adhering to volume limits is critical to avoid discomfort and tissue damage.[11]

| Route | Volume (mL/kg) | Max Volume for 25g Mouse (µL) |

| Intravenous (IV) | 5 mL/kg | 125 µL |

| Intraperitoneal (IP) | 10 mL/kg | 250 µL |

| Subcutaneous (SC) | 5 mL/kg | 125 µL |

| Oral (PO) | 10 mL/kg | 250 µL |

| Intramuscular (IM) | 0.05 mL/kg | 50 µL per site |

| Table adapted from institutional guidelines.[11] |

Part 4: Designing Initial In Vivo Studies

The first in vivo experiments for a novel compound should focus on safety and exposure. These pilot studies are essential for designing subsequent, well-powered efficacy experiments.[16]

Caption: Workflow for establishing an in vivo dosing protocol.

Protocol: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs).[16]

Design:

-

Animals: Use a small number of mice per group (n=3-5).

-

Groups:

-

Group 1: Vehicle control

-

Group 2: Low Dose (e.g., 10 mg/kg)

-

Group 3: Mid Dose (e.g., 30 mg/kg)

-

Group 4: High Dose (e.g., 100 mg/kg)

-

Dose levels should be selected based on in vitro data, literature on similar compounds, or a logarithmic scale.

-

-

Administration: Administer the compound daily for 5-7 days via the chosen route (e.g., IP).

-

Monitoring:

-

Record body weight daily.

-

Perform clinical observations twice daily (e.g., changes in posture, activity, fur).

-

At the end of the study, a gross necropsy can be performed to look for organ abnormalities.

-

Protocol: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[17]

Design:

-

Animals: Use a sufficient number of mice to cover all time points (e.g., n=3 per time point).

-

Dose: Administer a single, well-tolerated dose determined from the MTD study.

-

Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at various time points post-dose. A typical schedule for a small molecule might be:

-

Pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

-

-

Analysis:

-

Process blood to plasma and store at -80°C.

-

Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to quantify the concentration of the parent compound.

-

-

Parameters to Calculate:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time at which Cmax is reached.

-

t½ (Half-life): Time for the plasma concentration to decrease by half.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

The half-life (t½) is particularly critical, as it will directly inform the dosing frequency required to maintain therapeutic exposure in subsequent efficacy studies.[17]

Conclusion

Developing an in vivo dosing protocol for a novel compound like 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one is a systematic, iterative process. It begins with a deep understanding of the compound's fundamental properties, which informs the development of a suitable formulation. This is followed by carefully designed pilot studies in murine models to establish a safe and effective dose range and to understand the pharmacokinetic behavior of the molecule. By following this framework, researchers can build a scientifically sound and reproducible dosing regimen, paving the way for meaningful efficacy and toxicology assessments.

References

-

University of Iowa. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline).

-